tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (5-membered) linked to a 2,4-dichloropyrimidine group via a methylamino bridge. The tert-butyloxycarbonyl (Boc) protecting group enhances solubility and stability during synthetic processes.
Properties
Molecular Formula |
C14H20Cl2N4O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-5-4-10(8-20)17-6-9-7-18-12(16)19-11(9)15/h7,10,17H,4-6,8H2,1-3H3 |
InChI Key |
JEGVKKUSEAWDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications due to its biological activity. Key areas of research include:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated significant inhibition of cell proliferation in human leukemia cells, with an IC50 value indicative of its effectiveness in targeting cancer cells.
Neuroprotective Effects
In neuropharmacological studies, the compound has shown protective effects on neuronal cells under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in managing inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Anticancer Activity Study
A study published in Cancer Research highlighted the anticancer properties of various pyrrolidine derivatives, including this compound. It showed significant cytotoxicity against human leukemia cells with detailed analysis on mechanisms of action.
Neuroprotective Study
In research published in Neuroscience Letters, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced cell death and preserved cellular integrity.
Inflammation Study
A study in Journal of Inflammation reported on the anti-inflammatory effects observed when treating activated macrophages with this compound. The results demonstrated a reduction in inflammatory markers, supporting its potential therapeutic role.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate
- Structure : Replaces pyrrolidine with a piperidine ring (6-membered).
- Molecular Weight : 361.27 g/mol (vs. ~344 g/mol for pyrrolidine analog, estimated).
- The Boc group and dichloropyrimidine moiety remain identical, suggesting similar solubility and stability .
- Applications : Likely used in medicinal chemistry as a building block for kinase inhibitors, analogous to pyrrolidine derivatives.
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Structure : Features a pyridinyloxy group instead of dichloropyrimidine.
- Molecular Weight : [M+H]+ = 392 (HRMS data).
- The absence of chlorine atoms reduces electrophilicity, making it less reactive in cross-coupling reactions compared to the dichloropyrimidine analog .
- Synthesis : Uses cesium carbonate/DMSO, highlighting compatibility with oxygen-based nucleophiles.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Bromopyridine substituent with dimethoxymethyl group.
- Properties : Bromine offers a site for Suzuki-Miyaura coupling, while dimethoxymethyl enhances steric bulk. Compared to dichloropyrimidine, this compound may exhibit lower metabolic stability due to the electron-rich pyridine ring .
- Applications : Useful in diversification strategies for drug discovery.
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Structure : Fluorinated proline and pyrazolopyridine core.
- Properties : Fluorine increases electronegativity and metabolic stability. The pyrazolopyridine heterocycle may enhance binding affinity in kinase targets compared to pyrimidine derivatives .
- Synthesis : Involves fluoroproline and silicon-based purification, indicating sensitivity to stereochemistry.
Comparative Data Table
Key Research Findings
- Substituent Impact : Dichloropyrimidine groups enhance electrophilicity for nucleophilic aromatic substitution, whereas bromopyridine or pyridinyloxy groups enable diversification via cross-coupling .
- Fluorine Incorporation : Fluorinated derivatives (e.g., 4-fluoro-proline) improve metabolic stability and bioavailability, critical for drug development .
Biological Activity
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H24Cl2N4O2
- Molecular Weight : 375.3 g/mol
- IUPAC Name : this compound
The presence of the dichloropyrimidine moiety is particularly noteworthy as it may contribute to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Dichloropyrimidine Intermediate : Chlorination of a pyrimidine derivative.
- Alkylation : Introduction of methyl groups via alkylation reactions.
- Pyrrolidine Formation : Synthesis of the pyrrolidine ring from appropriate precursors.
- Coupling Reaction : Combining the pyrrolidine and dichloropyrimidine intermediates under controlled conditions to yield the final product .
Biological Activity
Research indicates that this compound exhibits various biological activities, notably in cancer and viral inhibition.
Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer properties. The compound has been evaluated against several cancer cell lines, including:
- P388 Murine Leukemia Cell Line : Demonstrated significant cytotoxicity.
The mechanism of action appears to involve the inhibition of specific kinases linked to cell proliferation and survival pathways .
Antiviral Activity
In vitro studies have also shown that this compound possesses antiviral properties:
- HIV Inhibition : It has been tested against HIV strains, showing promising results in reducing viral replication.
The dichloropyrimidine portion may enhance binding affinity to viral enzymes, making it a candidate for further development as an antiviral agent .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds and their derivatives:
These findings indicate that compounds with similar structural motifs may share biological properties, warranting further investigation into their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
